GDC-0276

描述

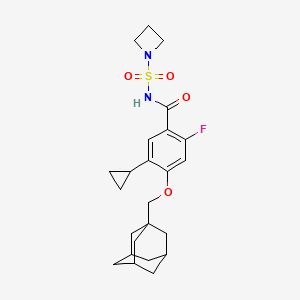

Structure

3D Structure

属性

IUPAC Name |

4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCBNPULJWGSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows. This compound, an acyl-sulfonamide, was developed by Genentech and Xenon Pharmaceuticals as a potential non-opioid analgesic.[1][2] While its clinical development was discontinued after Phase 1 trials, the extensive preclinical and early clinical data available for this compound provide valuable insights into the principles of selective NaV1.7 inhibition.[2][3][4]

Core Mechanism of Action: State-Dependent Blockade of NaV1.7

This compound exerts its inhibitory effect on the NaV1.7 channel through a state-dependent mechanism, preferentially binding to the inactivated state of the channel.[5][6] This mode of action is characteristic of many aryl and acyl sulfonamide-based NaV1.7 inhibitors.[6] The voltage-gated sodium channel NaV1.7 is a crucial component in the transmission of pain signals, and its genetic validation as a key player in human pain perception has made it a significant target for analgesic drug development.[7][8]

The binding site for this compound and similar acylsulfonamide inhibitors has been identified as the voltage sensor domain 4 (VSD4) of the NaV1.7 channel.[2][3] Cryo-electron microscopy (cryo-EM) studies of related sulfonamide compounds in complex with NaV channel chimeras have elucidated the structural basis for this interaction, revealing that these inhibitors bind to a pocket on the VSD4.[2] This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.

Quantitative Pharmacology of this compound

This compound is a highly potent inhibitor of human NaV1.7 with an IC50 value of 0.4 nM as determined by electrophysiology assays in HEK293 cells.[2][9] The compound also exhibits significant selectivity for NaV1.7 over other NaV channel isoforms, which is a critical attribute for minimizing off-target effects.

| NaV Isoform | IC50 (nM) | Selectivity vs. NaV1.7 (fold) |

| hNaV1.7 | 0.4[2][9] | - |

| hNaV1.1 | 11[9] | ~28 |

| hNaV1.2 | Not explicitly stated | >21[2] |

| hNaV1.4 | Not explicitly stated | ~21[2] |

| hNaV1.5 | Not explicitly stated | >21[2] |

| hNaV1.6 | Not explicitly stated | ~1200[2] |

| Table 1: In vitro potency and selectivity of this compound against various human voltage-gated sodium channel isoforms. Data obtained from electrophysiology assays on HEK293 cells. |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biophysical and cellular assays. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for assessing the potency and state-dependence of NaV1.7 inhibitors.

Objective: To measure the inhibitory effect of this compound on NaV1.7 currents in a controlled in vitro system.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7) are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocols:

-

To assess tonic block (resting state), cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. Test pulses to a depolarizing potential (e.g., 0 mV) are applied at a low frequency (e.g., 0.1 Hz).

-

To assess frequency-dependent block (inactivated state), a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz) from a holding potential of -90 mV.

-

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the external solution. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway of this compound on NaV1.7

Caption: Mechanism of this compound action on the NaV1.7 channel.

Experimental Workflow for Evaluating a NaV1.7 Inhibitor

Caption: A typical experimental workflow for the evaluation of a NaV1.7 inhibitor.

Conclusion

This compound is a potent and selective state-dependent inhibitor of the NaV1.7 channel that binds to the VSD4. Although its clinical development was halted, the study of this compound has significantly contributed to the understanding of how to achieve selective NaV1.7 inhibition. The data and methodologies presented in this guide offer a valuable resource for researchers and drug developers in the field of non-opioid analgesics. Further exploration of the structure-activity relationships of acylsulfonamides and the development of novel chemical scaffolds targeting the VSD4 of NaV1.7 remain promising avenues for future pain therapeutic discovery.

References

- 1. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors this compound and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

GDC-0276: A Technical Overview of its Discovery and Development

South San Francisco, CA & Burnaby, BC – GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, was a clinical candidate developed through a collaboration between Genentech and Xenon Pharmaceuticals for the treatment of pain.[1][2] Despite demonstrating a promising preclinical profile and advancing into Phase I clinical trials, its development was ultimately discontinued for undisclosed reasons.[1][3] This in-depth technical guide provides a comprehensive history of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

Discovery and Lead Optimization

The discovery of this compound stemmed from a medicinal chemistry effort focused on identifying selective inhibitors of NaV1.7, a genetically validated target for pain.[2][4] The initial lead compound, an acyl-sulfonamide, was optimized to improve its metabolic stability and overall pharmacokinetic properties.[2][5] This optimization process led to the identification of this compound, which exhibited potent inhibition of NaV1.7 with an IC50 of 0.4 nM.[6][7]

The lead optimization workflow for this compound focused on enhancing metabolic stability and the pharmacokinetic profile, key challenges in the development of NaV1.7 inhibitors.

Mechanism of Action

This compound is a selective inhibitor of the NaV1.7 sodium channel, which plays a critical role in the transmission of pain signals.[4] Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including neurons.[8] NaV1.7 is preferentially expressed in peripheral sensory neurons and acts as a key regulator of neuronal excitability.[4] By inhibiting NaV1.7, this compound was designed to reduce the transmission of pain signals from the periphery to the central nervous system.[4]

The NaV1.7 channel is a crucial component of the pain signaling pathway. Nociceptive signals from the periphery are transmitted via sensory neurons to the spinal cord and then to the brain.

Preclinical Evaluation

In Vitro Potency and Selectivity

This compound demonstrated high potency for the human NaV1.7 channel. The selectivity of this compound was assessed against a panel of other human NaV channel subtypes.

| Channel Subtype | IC50 (nM) or Fold Selectivity |

| hNaV1.7 | 0.4[6][7] |

| hNaV1.1 | >21-fold[6] |

| hNaV1.2 | >21-fold[6] |

| hNaV1.4 | ~21-fold (lowest selectivity)[6] |

| hNaV1.5 | >21-fold[6] |

| hNaV1.6 | ~1,200-fold (highest selectivity)[6] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical species, demonstrating properties that supported its advancement into clinical trials.

| Species | Parameter | Value |

| Rat | Oral Bioavailability | Data not publicly available in detail |

| Half-life | 3.8 - 5.3 hours (when dosed in a cyclodextrin solution)[9] | |

| Monkey | Oral Bioavailability | Data not publicly available in detail |

| Half-life | Data not publicly available in detail |

Clinical Development

This compound progressed to a Phase I, first-in-human clinical trial (NCT02856152) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[9][10]

The Phase I trial was a randomized, double-blind, placebo-controlled study with single and multiple ascending dose cohorts.

Clinical Pharmacokinetics

Plasma exposure of this compound increased with the dose.[9][10] The cyclodextrin solution formulation resulted in higher exposure compared to the powder-in-capsule formulation at equivalent doses.[9][10]

| Formulation | Dose Range | Cmax (ng/mL) | AUC (ng*h/mL) |

| Powder-in-Capsule (Single Dose) | 2 - 270 mg | Data not publicly available in detail | Data not publicly available in detail |

| Cyclodextrin Solution (Single Dose) | 45 - 540 mg | Data not publicly available in detail | Data not publicly available in detail |

| Powder-in-Capsule (Multiple Dose) | 15 - 540 mg (total daily) | Data not publicly available in detail | Data not publicly available in detail |

Safety and Tolerability

In the Phase I trial, single doses were generally well-tolerated up to 270 mg for the powder-in-capsule formulation and 360 mg for the cyclodextrin solution.[9][10] Hypotension was observed at the 540 mg dose of the cyclodextrin solution.[9][10] In the multiple-dose cohorts, elevations in liver transaminases were frequently observed.[9][10] No serious adverse events were reported.[9][10]

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of this compound against NaV channels were determined using whole-cell patch-clamp electrophysiology.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific human NaV channel subtype (e.g., hNaV1.7).

-

Apparatus: Standard patch-clamp rig with an amplifier, micromanipulator, microscope, and data acquisition software.

-

Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 MΩ when filled with internal solution.

-

Solutions:

-

Voltage-Clamp Protocol for IC50 Determination:

-

Establish a whole-cell recording configuration.

-

Hold the membrane potential at -120 mV to maintain the channels in a resting state.

-

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

-

Apply various concentrations of this compound and measure the inhibition of the peak current to determine the IC50 value.

-

Preclinical In Vivo Model: Inherited Erythromelalgia (IEM) Mouse Model

A mouse model of Inherited Erythromelalgia (IEM) was utilized to assess the in vivo target engagement of NaV1.7 inhibitors. This model often involves the use of agents like aconitine to induce NaV1.7-dependent nocifensive behaviors.

-

Animal Model: Mice expressing a gain-of-function mutation in the Scn9a gene (encoding NaV1.7) or wild-type mice.

-

Induction of Pain Behavior: A dilute solution of aconitine is injected into the paw to induce spontaneous flinching or licking behaviors, which are dependent on NaV1.7 activity.

-

Drug Administration: this compound or vehicle is administered orally or via another appropriate route at various doses prior to aconitine injection.

-

Behavioral Assessment: The frequency or duration of flinching/licking is quantified over a set period following aconitine injection.

-

Endpoint: The dose-dependent reduction in pain-related behaviors is used to determine the in vivo efficacy and target engagement of the compound.

Conclusion

This compound was a potent and selective NaV1.7 inhibitor that progressed from discovery through to Phase I clinical trials. While its development was discontinued, the extensive preclinical and clinical data generated provide valuable insights for the ongoing development of novel analgesics targeting the NaV1.7 channel. The detailed methodologies and findings presented in this guide serve as a comprehensive resource for researchers in the field of pain drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Making sure you're not a bot! [nanion.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors this compound and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Preclinical Pharmacology of GDC-0276: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0276 is a potent, selective, and orally bioavailable small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel has strong genetic validation as a critical mediator of pain perception in humans. This compound emerged from a discovery program aimed at identifying novel non-opioid analgesics with a favorable safety profile. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic profile. Detailed experimental methodologies and visualizations of key pathways and workflows are provided to support further research and development in the field of NaV1.7-targeted pain therapeutics. Although the clinical development of this compound was discontinued for undisclosed reasons after Phase I trials, the preclinical data package for this compound remains a valuable resource for the scientific community.[1][2]

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[3][4] Genetic gain-of-function mutations in SCN9A are linked to debilitating pain disorders such as inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital insensitivity to pain without other significant neurological deficits. This strong human genetic evidence has positioned NaV1.7 as a highly attractive target for the development of novel analgesics.

This compound was developed by Genentech and Xenon Pharmaceuticals as a potent and selective inhibitor of NaV1.7.[1][5][6] This whitepaper summarizes the key preclinical data for this compound, providing a technical resource for researchers in pain and ion channel drug discovery.

Mechanism of Action

This compound is an acyl-sulfonamide that acts as a state-dependent inhibitor of NaV1.7. It preferentially binds to the voltage-sensing domain IV (VSD4) of the channel.[4] This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. This state-dependent mechanism of action suggests that this compound would be more active in tissues with depolarized or rapidly firing neurons, such as those involved in chronic pain states.

Signaling Pathway

The primary role of NaV1.7 in pain signaling is the amplification of sub-threshold depolarizations in nociceptors, bringing the neuron to its action potential threshold. Inhibition of NaV1.7 by this compound directly blocks this initial step in the pain signaling cascade. Downstream of action potential generation, NaV1.7 activity is linked to the release of neurotransmitters in the spinal cord and has been shown to influence the expression of endogenous opioids, such as enkephalins.[3][7]

In Vitro Pharmacology

Potency and Selectivity

This compound is a highly potent inhibitor of human NaV1.7. The selectivity of this compound against other NaV channel subtypes is a critical determinant of its potential safety profile, as off-target inhibition can lead to adverse effects related to the central nervous system (NaV1.1, NaV1.2, NaV1.6), cardiovascular system (NaV1.5), and skeletal muscle (NaV1.4).

| Target | Assay Type | IC50 (nM) | Fold Selectivity vs. hNaV1.7 |

| hNaV1.7 | Binding Assay (Ki) | 1.1 | - |

| hNaV1.7 | Electrophysiology | 0.4 | - |

| hNaV1.7 | Cellular Sodium Influx | 49 | - |

| hNaV1.1 | Electrophysiology | >1000 | >2500 |

| hNaV1.2 | Electrophysiology | >1000 | >2500 |

| hNaV1.4 | Electrophysiology | >1000 | >2500 |

| hNaV1.5 | Cellular Sodium Influx | 870 | 18 |

| hNaV1.6 | Electrophysiology | >1000 | >2500 |

Table 1: In Vitro Potency and Selectivity of this compound. Data compiled from multiple sources. The electrophysiology IC50 of 0.4 nM is used as the primary potency value for calculating fold selectivity.

Experimental Protocols

The potency and selectivity of this compound were determined using automated patch-clamp electrophysiology.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.5).

-

Method: Automated whole-cell patch-clamp (e.g., IonWorks or PatchXpress).

-

Voltage Protocol: A typical voltage protocol involves holding the cell membrane at a potential where the channels are in a resting state (e.g., -120 mV) and then applying depolarizing pulses (e.g., to 0 mV) to open the channels and elicit a sodium current. To assess state-dependent inhibition, protocols that favor the inactivated state are used.

-

Data Analysis: The peak inward sodium current is measured before and after the application of this compound at various concentrations. The concentration-response data are then fitted to a four-parameter logistic equation to determine the IC50 value.

In Vivo Pharmacology

Efficacy in a Preclinical Pain Model

The in vivo efficacy of this compound was evaluated in a genetically validated mouse model of inherited erythromelalgia (IEM). This model utilizes mice expressing a gain-of-function mutation in NaV1.7, which recapitulates the human pain phenotype.

| Animal Model | Endpoint | EC50 |

| Inherited Erythromelalgia (IEM) Mouse | Reduction in nociceptive events | 1.7 µM |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

-

Animal Model: Transgenic mice expressing a human gain-of-function NaV1.7 mutation that leads to a phenotype of thermal hyperalgesia, mimicking inherited erythromelalgia.[8]

-

Drug Administration: this compound is administered orally at a range of doses.

-

Behavioral Assessment: Following drug administration, mice are subjected to a mild thermal stimulus, and the frequency and duration of pain-related behaviors (e.g., paw licking, flinching) are quantified.

-

Data Analysis: The dose-dependent reduction in nociceptive behaviors is used to calculate the EC50 value.

Preclinical Pharmacokinetics

A favorable pharmacokinetic profile is essential for a successful clinical candidate. While detailed species-specific data for this compound is not publicly available, it has been described as having an acceptable overall pharmacokinetic profile and improved metabolic stability.[6]

| Species | Route of Administration | Key Findings |

| Rodents | Oral | Good oral bioavailability and exposure. |

| Non-rodents | Oral | Data not publicly available. |

| Human (Phase I) | Oral (Powder-in-capsule and Cyclodextrin solution) | Plasma exposure increased with dose. Tolerated up to 270 mg (PIC) and 360 mg (CD) in single doses. Hypotension was dose-limiting at 540 mg (CD). Liver transaminase elevations were observed with multiple doses.[2][9] |

Table 3: Summary of Preclinical and Clinical Pharmacokinetic Findings for this compound.

Conclusion

This compound is a potent and selective inhibitor of NaV1.7 with demonstrated efficacy in a genetically validated preclinical model of pain. Its development provided valuable insights into the therapeutic potential and challenges of targeting NaV1.7 for the treatment of pain. The preclinical data for this compound, as summarized in this document, serves as a useful reference for the continued development of next-generation NaV1.7 inhibitors with improved efficacy and safety profiles. The discontinuation of its clinical development highlights the complexities of translating preclinical findings to human outcomes and underscores the need for a deeper understanding of the role of NaV1.7 in human physiology.

References

- 1. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 6. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors this compound and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0276 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective, orally bioavailable, small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Developed by Genentech and Xenon Pharmaceuticals, it was investigated as a potential therapeutic for the treatment of pain.[2] Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a compelling target for the development of novel analgesics. This compound is an acyl-sulfonamide that selectively binds to the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel, stabilizing it in its activated state and thereby inhibiting channel function. While this compound demonstrated a promising preclinical profile and completed Phase 1 clinical trials, its development has since been discontinued.[2][3] This guide provides a comprehensive overview of the target selectivity profile of this compound based on publicly available data.

Core Target Engagement and Potency

This compound exhibits high-affinity binding and potent inhibition of the human NaV1.7 channel. The primary potency of this compound against its intended target is summarized in the table below.

| Target | Assay Type | Potency (IC50) |

| hNaV1.7 | Electrophysiology | 0.4 nM |

| Table 1: Potency of this compound against the primary target, hNaV1.7.[1][3] |

Selectivity Profile against NaV Channel Subtypes

A critical aspect of the development of NaV1.7 inhibitors is their selectivity against other sodium channel subtypes, which are crucial for physiological functions in the central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6), skeletal muscle (NaV1.4), and the heart (NaV1.5). Off-target inhibition of these channels can lead to significant adverse effects. This compound has demonstrated a favorable selectivity profile across various NaV channel isoforms.

| Target | Selectivity Fold vs. hNaV1.7 |

| hNaV1.1 | >21 |

| hNaV1.2 | >21 |

| hNaV1.4 | ~21 |

| hNaV1.5 | >21 |

| hNaV1.6 | ~1200 |

| Table 2: Selectivity of this compound for hNaV1.7 over other human NaV channel subtypes.[3] |

Broader Off-Target Selectivity Profile

A comprehensive evaluation of a drug candidate's selectivity involves screening against a broad panel of unrelated targets, such as G-protein coupled receptors (GPCRs), kinases, and other ion channels. While detailed results from a comprehensive off-target screening panel (e.g., a CEREP safety screen) for this compound are not publicly available, the high selectivity observed within the NaV channel family suggests a focused mechanism of action. The development of selective NaV1.7 inhibitors like this compound was driven by the need to avoid the off-target effects associated with non-selective sodium channel blockers.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a key role in pain signaling. Upon tissue injury or inflammation, various stimuli lead to the depolarization of the neuronal membrane, causing the opening of NaV1.7 channels and the influx of sodium ions. This initiates an action potential that is transmitted to the central nervous system, resulting in the sensation of pain. This compound, as a selective inhibitor of NaV1.7, is designed to block this initial step in pain signal transmission.

Experimental Protocols

The characterization of this compound's target selectivity profile involves a series of in vitro assays. The following are detailed methodologies representative of those used to evaluate selective NaV1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Selectivity

This assay is the gold standard for characterizing the potency and selectivity of ion channel modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human NaV1.7 and other NaV channel subtypes.

Materials:

-

HEK-293 or CHO cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.5).

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 adjusted with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 adjusted with CsOH.

-

Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

-

Borosilicate glass capillaries for pipette fabrication.

-

This compound stock solution in DMSO, serially diluted to final concentrations in the external solution.

Procedure:

-

Culture the stable cell line to 50-80% confluency on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on an isolated cell.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a voltage protocol to elicit NaV channel currents. For example, a depolarizing step to 0 mV for 20 ms.

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with increasing concentrations of this compound in the external solution, allowing for equilibration at each concentration.

-

Record the sodium current at each concentration.

-

Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline current.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Target Affinity

Radioligand binding assays are used to determine the binding affinity (Ki) of a test compound to its target receptor.

Objective: To determine the binding affinity of this compound to the NaV1.7 channel.

Materials:

-

Membrane preparations from cells overexpressing hNaV1.7.

-

A suitable radioligand that binds to NaV1.7 (e.g., [3H]-saxitoxin, though specific radioligands for the VSD4 site may be proprietary).

-

Binding buffer: 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.

-

This compound stock solution in DMSO, serially diluted.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of a known NaV1.7 binder.

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Selectivity Profiling

The process of characterizing the selectivity of a novel compound like this compound follows a hierarchical approach, starting with the primary target and progressively expanding to assess off-target interactions.

Conclusion

This compound is a highly potent and selective inhibitor of the NaV1.7 channel, demonstrating significant selectivity over other NaV channel subtypes. This selectivity is a key feature, designed to minimize the potential for mechanism-based adverse effects associated with non-selective sodium channel blockade. While a comprehensive public dataset on its broader off-target profile is not available, the focused development on NaV1.7 underscores the intended specificity of this compound. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of the selectivity of future NaV1.7 inhibitors, a critical step in the development of safer and more effective analgesics.

References

In Vitro Potency of GDC-0276: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of GDC-0276, a selective inhibitor of the voltage-gated sodium channel NaV1.7. This document details the quantitative potency, selectivity, and mechanism of action of this compound, supported by comprehensive experimental methodologies and visual representations of key biological and experimental processes.

Quantitative In Vitro Potency and Selectivity

This compound is a highly potent and selective inhibitor of the human NaV1.7 channel, a genetically validated target for the treatment of pain.[1] The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which has been determined through electrophysiological assays.

Table 1: In Vitro Potency of this compound against human NaV1.7

| Parameter | Value | Assay Type | Cell Line |

| IC50 | 0.4 nM | Whole-cell patch clamp | CHO or HEK293 cells |

This compound exhibits significant selectivity for NaV1.7 over other NaV channel subtypes, which is a critical attribute for minimizing off-target effects. The selectivity profile has been characterized by determining the IC50 values against a panel of human NaV channels.

Table 2: Selectivity Profile of this compound against various human NaV channel subtypes

| NaV Subtype | Fold Selectivity vs. NaV1.7 |

| hNaV1.1 | >21 |

| hNaV1.2 | >21 |

| hNaV1.4 | ~21 |

| hNaV1.5 | >21 |

| hNaV1.6 | ~1200 |

Data compiled from multiple sources.

Mechanism of Action

This compound functions as a state-dependent inhibitor of the NaV1.7 channel. Its mechanism involves binding to the voltage-sensing domain 4 (VSD4) of the channel protein.[2][3] This interaction stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.

Experimental Protocols

The in vitro potency of this compound is primarily determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in living cells.

Cell Culture

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 (hNaV1.7) channel are commonly used.

-

Culture Medium: Cells are maintained in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent to ensure continued expression of the target channel.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for determining the IC50 of this compound on hNaV1.7 channels.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips to sub-confluency.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Approach a cell with a pipette filled with the internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol for IC50 Determination:

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

-

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

-

Establish a stable baseline recording of the peak current.

-

Perfuse the cell with increasing concentrations of this compound in the external solution.

-

At each concentration, record the peak inward current after it reaches a steady-state block.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the current at each concentration to the control (pre-drug) current.

-

Plot the normalized current as a function of the this compound concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Conclusion

This compound is a potent and selective in vitro inhibitor of the NaV1.7 sodium channel. Its mechanism of action as a state-dependent blocker provides a strong rationale for its development as a potential therapeutic for pain. The detailed methodologies provided in this guide serve as a foundation for researchers to further investigate the properties of this compound and other NaV1.7 inhibitors.

References

GDC-0276: A Deep Dive into Preclinical Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of GDC-0276, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The development of this compound was discontinued after Phase I clinical trials for undisclosed reasons. Nevertheless, the publicly available preclinical data offers valuable insights for researchers in the field of pain therapeutics and drug development. This document summarizes key PK parameters in various animal models, details the experimental methodologies employed, and visualizes relevant pathways and workflows.

Quantitative Pharmacokinetic Data

The preclinical development of this compound involved pharmacokinetic evaluation in multiple animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys, as reported in the primary literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |

| T1/2 (h) | 2.1 | 2.9 |

| Cmax (ng/mL) | - | 1200 |

| Tmax (h) | - | 1.5 |

| AUCinf (ng·h/mL) | 1800 | 7300 |

| CL (mL/min/kg) | 9.3 | - |

| Vss (L/kg) | 1.8 | - |

| F (%) | - | 81 |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| T1/2 (h) | 4.5 | 5.3 |

| Cmax (ng/mL) | - | 780 |

| Tmax (h) | - | 2.0 |

| AUCinf (ng·h/mL) | 1100 | 5600 |

| CL (mL/min/kg) | 7.6 | - |

| Vss (L/kg) | 2.8 | - |

| F (%) | - | 128* |

*Note: Bioavailability exceeding 100% may be attributed to various factors such as non-linear clearance or experimental variability.

Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |

| T1/2 (h) | 3.8 | 4.2 |

| Cmax (ng/mL) | - | 450 |

| Tmax (h) | - | 2.7 |

| AUCinf (ng·h/mL) | 930 | 3400 |

| CL (mL/min/kg) | 8.9 | - |

| Vss (L/kg) | 2.5 | - |

| F (%) | - | 87 |

Experimental Protocols

The pharmacokinetic parameters presented above were determined through a series of in vivo studies in different animal models. The methodologies for these key experiments are detailed below.

In Vivo Pharmacokinetic Studies in Rats, Dogs, and Cynomolgus Monkeys

-

Animal Models:

-

Male Sprague-Dawley rats.

-

Male beagle dogs.

-

Male cynomolgus monkeys.

-

-

Dosing:

-

Intravenous (IV) Administration: this compound was administered as a single bolus dose via a cannulated vein. The typical dose was 1 mg/kg for rats and 0.5 mg/kg for dogs and monkeys.

-

Oral (PO) Administration: this compound was administered via oral gavage. The typical dose was 5 mg/kg for rats and 2 mg/kg for dogs and monkeys. The formulation for oral dosing was a solution or suspension in a suitable vehicle.

-

-

Sample Collection:

-

Serial blood samples were collected from a cannulated artery or vein at predetermined time points post-dose.

-

Plasma was separated from the blood samples by centrifugation and stored frozen until analysis.

-

-

Bioanalytical Method:

-

The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method involved protein precipitation from the plasma samples, followed by chromatographic separation on a reverse-phase HPLC column and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data.

-

Key parameters calculated include: half-life (T1/2), maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution at steady state (Vss), and oral bioavailability (F).

-

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: A typical workflow for preclinical pharmacokinetic studies in animal models.

Caption: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.

GDC-0276: A Technical Guide on Preclinical and Clinical Safety and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] The NaV1.7 channel is a genetically validated target for the treatment of pain, as individuals with loss-of-function mutations in the SCN9A gene (which encodes for NaV1.7) exhibit a congenital insensitivity to pain.[2][3] this compound was developed by Genentech and Xenon Pharmaceuticals to address the need for novel, non-opioid analgesics.[4][5] Despite promising preclinical data, the clinical development of this compound was discontinued after Phase I trials for undisclosed reasons.[5][6] This guide provides a comprehensive overview of the available safety and toxicology data for this compound, compiled from public sources. Due to the proprietary nature of drug development and the discontinuation of the program, detailed preclinical toxicology data for this compound are not publicly available. Therefore, this guide also presents a generalized overview of the expected preclinical safety and toxicology evaluation for a small molecule drug candidate like this compound, based on standard regulatory guidelines.

Mechanism of Action: NaV1.7 Inhibition

The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][7] As a "threshold channel," NaV1.7 amplifies small, sub-threshold depolarizations, thereby setting the gain for nociceptive signaling.[3][7] Inhibition of NaV1.7 by this compound is intended to reduce the excitability of these neurons and, consequently, block the transmission of pain signals.

Below is a diagram illustrating the role of the NaV1.7 channel in the pain signaling pathway.

Preclinical Safety and Toxicology

While specific quantitative preclinical toxicology data for this compound are not publicly available, it has been reported that severe autonomic side effects were observed in preclinical safety studies of some NaV1.7 inhibitors.[8] A standard preclinical toxicology program for a small molecule like this compound would typically include the following studies to support a first-in-human clinical trial.

Single-Dose Toxicity

These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.

Table 1: Generalized Single-Dose Toxicity Study Design

| Parameter | Description |

| Species | Rodent (e.g., rat) and non-rodent (e.g., dog or non-human primate) |

| Route of Administration | Intended clinical route (oral for this compound) |

| Dose Levels | At least 3 dose levels, including a limit dose (e.g., 2000 mg/kg in rodents) |

| Endpoints | Clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), gross pathology, and histopathology of selected tissues. |

Repeat-Dose Toxicity

These studies evaluate the toxic effects of the drug candidate after repeated administration over a defined period. The duration of these studies is guided by the intended duration of the clinical trial.

Table 2: Generalized Repeat-Dose Toxicity Study Design

| Parameter | Description |

| Species | Rodent and non-rodent |

| Duration | Typically 28 days to support Phase I clinical trials |

| Dose Levels | At least 3 dose levels (low, mid, high) and a control group |

| Endpoints | Similar to single-dose studies, with more extensive histopathological examination. Toxicokinetics are also determined to relate dose levels to systemic exposure. |

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential adverse effects of a drug candidate on vital organ systems.

Table 3: Generalized Safety Pharmacology Study Design

| System | Study Type | Endpoints |

| Central Nervous System | Functional Observational Battery (FOB) or Irwin test in rats | Effects on behavior, coordination, sensory and motor functions. |

| Cardiovascular System | In vivo telemetry in a non-rodent species (e.g., dog) | Blood pressure, heart rate, and electrocardiogram (ECG) parameters. |

| Respiratory System | Whole-body plethysmography in rats | Respiratory rate, tidal volume, and minute volume. |

Genotoxicity

A battery of tests is conducted to assess the potential of the drug candidate to cause genetic damage.

Table 4: Standard Genotoxicity Test Battery

| Test | Purpose |

| Ames Test | Bacterial reverse mutation assay to detect point mutations. |

| In vitro Chromosomal Aberration Test | To detect chromosomal damage in mammalian cells. |

| In vivo Micronucleus Test | To assess chromosomal damage in a rodent model. |

Clinical Safety and Toxicology (Phase I)

A first-in-human, Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound in 183 healthy volunteers.[9]

Experimental Protocol

The study consisted of single and multiple ascending dose cohorts.[9]

-

Single Ascending Doses (SAD):

-

Multiple Ascending Doses (MAD):

-

PIC formulation: Total daily doses of 15-540 mg, administered as two or three divided doses for up to 10 or 14 days.[9]

-

Safety was assessed by monitoring adverse events (AEs), vital signs, physical examinations, electrocardiograms (ECGs), and laboratory tests.[9]

Below is a workflow diagram of the Phase I clinical trial.

Safety and Tolerability Findings

No deaths or serious adverse events were reported during the study.[9] However, dose-limiting toxicities were observed.

Table 5: Summary of Adverse Findings in the Phase I Clinical Trial of this compound

| Finding | Dose and Formulation | Details |

| Hypotension | 540 mg single dose (CD solution) | This was a dose-limiting adverse event in the single-dose cohorts.[9] |

| Elevated Liver Transaminases | Multiple doses up to 270 mg twice daily (PIC) | Frequently observed in the multiple-dose cohorts.[9] |

Single doses were generally well-tolerated up to 270 mg for the PIC formulation and 360 mg for the CD solution.[9] Multiple PIC doses were tolerated up to 270 mg twice daily.[9]

Conclusion

This compound demonstrated a safety and pharmacokinetic profile in a Phase I clinical trial that supported its potential for future investigation as a therapeutic for pain.[9] However, the observation of dose-limiting hypotension and elevations in liver transaminases highlighted potential safety concerns. The subsequent discontinuation of the this compound development program suggests that these or other undisclosed safety or efficacy findings may have presented a challenging path forward. The lack of publicly available detailed preclinical toxicology data prevents a more thorough assessment of the non-clinical safety profile of this compound. This guide provides a summary of the available information and a framework for understanding the typical safety and toxicology evaluation of a novel NaV1.7 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. physoc.org [physoc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors this compound and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0276: A Technical Guide to its Role in Pain Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent, selective, and orally bioavailable small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. Conversely, gain-of-function mutations are associated with severe pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder. This compound was developed to selectively block NaV1.7, thereby dampening the excitability of nociceptive neurons and reducing the transmission of pain signals. This technical guide provides an in-depth overview of the preclinical and early clinical data on this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Selective Inhibition of NaV1.7

The primary mechanism by which this compound modulates pain pathways is through the potent and selective inhibition of the NaV1.7 ion channel.[1][2] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, where they play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.

By binding to the NaV1.7 channel, this compound stabilizes the channel in a non-conducting state, thereby reducing the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This leads to a decreased excitability of nociceptive neurons and a reduction in the transmission of pain signals from the periphery to the central nervous system.

Signaling Pathway of NaV1.7 in Nociception and Inhibition by this compound

Caption: this compound inhibits NaV1.7 activation, blocking the pain signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| Electrophysiology | hNaV1.7 | 0.4 | [1] |

| Cellular Sodium Influx | hNaV1.7 | 49 |

Table 2: Selectivity Profile of this compound against other NaV Channel Subtypes

| NaV Subtype | Cellular Sodium Influx IC50 (nM) | Fold Selectivity vs. hNaV1.7 |

| hNaV1.1 | >30,000 | >612 |

| hNaV1.2 | >30,000 | >612 |

| hNaV1.3 | >30,000 | >612 |

| hNaV1.4 | >30,000 | >612 |

| hNaV1.5 | 870 | 18 |

| hNaV1.6 | >30,000 | >612 |

Table 3: Phase 1 Clinical Trial Data for this compound

| Parameter | Value | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, single- and multiple-dose | [3] |

| Population | Healthy Volunteers | [3] |

| Tolerated Single Dose (Powder-in-Capsule) | Up to 270 mg | [3] |

| Tolerated Single Dose (Cyclodextrin Solution) | Up to 360 mg | [3] |

| Tolerated Multiple Dose (Powder-in-Capsule) | Up to 270 mg twice daily | [3] |

| Dose-Limiting Toxicity | Hypotension (at 540 mg single dose), Liver transaminase elevations (multiple doses) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for the evaluation of NaV1.7 inhibitors.

Automated Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on human NaV1.7 channels expressed in a stable cell line (e.g., HEK293 or CHO cells).

Objective: To determine the IC50 of this compound for hNaV1.7.

Materials:

-

HEK293 or CHO cells stably expressing hNaV1.7.

-

Automated patch-clamp system (e.g., Qube or Patchliner).

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

This compound stock solution in DMSO.

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to the desired concentration for the automated patch-clamp system.

-

Compound Preparation: Prepare a serial dilution of this compound in the external solution from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

-

Automated Patch-Clamp Recording:

-

Load the cell suspension and compound plate into the automated patch-clamp system.

-

Initiate the automated process of cell capture, seal formation, and whole-cell configuration.

-

Voltage Protocol:

-

Hold the cells at a resting potential of -120 mV.

-

Apply a depolarizing pulse to 0 mV for 20 ms to elicit a NaV1.7 current.

-

To assess state-dependent inhibition, a pre-pulse to a voltage that induces channel inactivation (e.g., -70 mV for 500 ms) can be applied before the test pulse.

-

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the current to the baseline control.

-

Plot the normalized current as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for automated patch-clamp electrophysiology.

FLIPR Membrane Potential Assay

This is a high-throughput fluorescence-based assay to measure changes in cell membrane potential.

Objective: To screen for and characterize the activity of NaV1.7 inhibitors like this compound.

Materials:

-

HEK293 cells stably expressing hNaV1.7.

-

384-well black-wall, clear-bottom plates.

-

FLIPR Membrane Potential Assay Kit (contains a fluorescent dye).

-

NaV channel activator (e.g., veratridine).

-

This compound stock solution in DMSO.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the hNaV1.7-expressing HEK293 cells into 384-well plates and incubate overnight.

-

Dye Loading: Prepare the fluorescent membrane potential dye solution according to the kit manufacturer's instructions. Add the dye to the cells and incubate to allow for dye loading.

-

Compound Addition: Prepare a plate with serial dilutions of this compound.

-

FLIPR Assay:

-

Place the cell plate and compound plate into the FLIPR instrument.

-

The instrument will first add the this compound solutions to the cells and incubate for a defined period.

-

Next, the instrument will add the NaV channel activator (veratridine) to all wells to induce membrane depolarization.

-

The fluorescence intensity is measured before and after the addition of the activator.

-

-

Data Analysis:

-

The change in fluorescence upon activator addition is a measure of NaV1.7 channel activity.

-

The inhibitory effect of this compound is determined by the reduction in the fluorescence change.

-

Calculate the IC50 value by plotting the percent inhibition against the this compound concentration.

-

Caption: Workflow for the FLIPR membrane potential assay.

Inherited Erythromelalgia (IEM) Mouse Model

This in vivo model is used to assess the efficacy of NaV1.7 inhibitors in a genetically relevant pain model.

Objective: To evaluate the analgesic effect of this compound in a mouse model of inherited erythromelalgia.

Materials:

-

Transgenic mice expressing a gain-of-function mutation of NaV1.7 associated with IEM.

-

This compound formulation for oral administration (e.g., in a vehicle of 10% DMSO and 90% corn oil).[2]

-

Apparatus for assessing thermal hyperalgesia (e.g., hot plate or Hargreaves' test).

Procedure:

-

Animal Acclimation: Acclimate the IEM mice to the testing environment and equipment.

-

Baseline Measurement: Determine the baseline thermal pain threshold of each mouse.

-

Drug Administration: Administer this compound or vehicle orally to the mice at various doses (e.g., 0.5-5 mg/kg).[2]

-

Post-Dosing Measurement: At specified time points after drug administration, re-assess the thermal pain threshold of the mice.

-

Data Analysis:

-

Calculate the change in pain threshold from baseline for each animal.

-

Compare the effect of this compound to the vehicle control.

-

Determine the dose-response relationship for the analgesic effect of this compound.

-

Caption: Workflow for the inherited erythromelalgia mouse model.

Conclusion

This compound is a potent and selective inhibitor of NaV1.7 that has demonstrated target engagement in preclinical models of pain. The quantitative data from in vitro assays confirm its high affinity and selectivity for NaV1.7 over other sodium channel subtypes. The first-in-human Phase 1 clinical trial established a safety and pharmacokinetic profile that supported its potential for further investigation.[3] However, the observation of dose-limiting toxicities, including hypotension and elevations in liver transaminases, highlights the challenges in the clinical development of NaV1.7 inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel NaV1.7 inhibitors in the quest for safer and more effective pain therapeutics.

References

- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3][4] Its preferential expression in peripheral sensory neurons makes it a compelling target for developing novel analgesics with potentially fewer central nervous system side effects.[4][5] GDC-0276 is a potent, selective, and orally active small molecule inhibitor of NaV1.7 that has been investigated as a potential pain therapeutic.[3][6] Although its clinical development was discontinued after Phase 1 trials, its well-characterized profile makes it a valuable chemical probe for studying NaV1.7 biology and pharmacology.[2][7] This document provides a comprehensive technical overview of this compound, including its quantitative data, detailed experimental protocols, and relevant biological pathways.

Quantitative Data Summary

The efficacy and selectivity of a chemical probe are paramount. This compound demonstrates high potency for NaV1.7 with significant selectivity over other NaV subtypes.

Table 1: In Vitro Potency and Selectivity of this compound

This table summarizes the inhibitory activity of this compound against various human NaV channel subtypes, as determined by electrophysiology assays in HEK293 cells. The data highlights the compound's potent inhibition of NaV1.7 and its selectivity profile.

| Channel Subtype | IC50 (nM) | Selectivity Fold (vs. hNaV1.7) | Reference |

| hNaV1.7 | 0.4 | - | [2][6] |

| hNaV1.1 | 11.0 | 27.5x | [6] |

| hNaV1.2 | 20.0 | 50x | [6] |

| hNaV1.4 | ~8.4 | ~21x | [2] |

| hNaV1.5 | 49.0 | 122.5x | [6] |

| hNaV1.6 | 480.0 | 1200x | [2][6] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

The following parameters were determined from a first-in-human, Phase 1 clinical trial in healthy volunteers.[1][7]

| Parameter | Value | Formulation / Notes | Reference |

| Administration | Oral | Powder-in-Capsule (PIC) & Cyclodextrin Solution (CD) | [1][7] |

| Dose Range (Single) | 2-270 mg (PIC), 45-540 mg (CD) | Single ascending dose cohorts | [1][7] |

| Dose Range (Multiple) | 15-540 mg (Total daily dose) | Multiple ascending dose cohorts | [1][7] |

| Plasma Exposure | Increased with dose level | - | [1][7] |

| Half-life (t½) | 3.8 - 5.3 hours | With cyclodextrin solution formulation | [7] |

Detailed Experimental Protocols

The characterization of this compound involved standard and specialized assays to determine its potency, selectivity, and drug-like properties.

In Vitro Electrophysiology Assay for NaV Channels

This protocol describes a typical automated patch-clamp electrophysiology assay used to determine the IC50 values of this compound against a panel of human NaV channels.

Objective: To measure the concentration-dependent inhibition of NaV channel currents by this compound.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel subtype of interest (e.g., hNaV1.7, hNaV1.1, hNaV1.5, etc.).[3][6]

-

Instruments: Automated patch-clamp system (e.g., IonWorks Quattro, PatchXpress).[8]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2.

-

-

Compound: this compound dissolved in DMSO to create stock solutions, followed by serial dilutions in the external solution.

Methodology:

-

Cell Preparation: HEK293 cells expressing the target NaV subtype are cultured and harvested for the assay.

-

System Priming: The automated patch-clamp system is primed with internal and external solutions.

-

Cell Sealing: A cell suspension is added to the system's plate, where individual cells are positioned to form high-resistance Giga-seals over micro-apertures.

-

Whole-Cell Configuration: Intracellular access is established to achieve the whole-cell patch-clamp configuration.

-

Voltage Protocol & Baseline Recording:

-

Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in a resting state.

-

A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current. This is repeated at a set frequency.

-

A stable baseline current is recorded before compound addition.

-

-

Compound Application: this compound at various concentrations is applied to the cells.

-

Post-Compound Recording: The same voltage protocol is applied in the presence of the compound, and the resulting sodium current is measured. The degree of inhibition is often assessed against both resting and inactivated channel states.

-

Data Analysis:

-

The peak inward current after compound application is compared to the baseline current.

-

The percentage of inhibition is calculated for each concentration.

-

A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Preclinical In Vivo Pain Models

To assess the analgesic potential of NaV1.7 inhibitors, various animal models that mimic human pain states are used. This compound showed dose-dependent analgesic effects in such models.[4] Below are general protocols for common models.

Objective: To evaluate the efficacy of this compound in reducing pain-related behaviors in animal models of inflammatory or neuropathic pain.

Models:

-

Inflammatory Pain (Complete Freund's Adjuvant - CFA Model):

-

Induction: A subcutaneous injection of CFA into the plantar surface of a rat's or mouse's hind paw induces a localized, persistent inflammation.[9][10]

-

Pain Behavior Assessment: At a set time post-CFA injection (e.g., 24 hours), pain sensitivity is measured. This can include thermal hyperalgesia (e.g., Hargreaves test) or mechanical allodynia (e.g., von Frey filaments).

-

Drug Administration: this compound or a vehicle control is administered (e.g., orally).

-

Post-Dose Assessment: Pain behavior is reassessed at various time points after drug administration to determine the extent and duration of analgesia.

-

-

Neuropathic Pain (Chronic Constriction Injury - CCI Model):

-

Induction: The sciatic nerve of an anesthetized rat is loosely ligated at several locations, causing nerve damage that leads to chronic neuropathic pain.[9][10]

-

Pain Behavior Development: Animals develop signs of mechanical and thermal hypersensitivity over several days to weeks.

-

Drug Administration & Assessment: Once pain behaviors are established, this compound or vehicle is administered, and the reversal of hypersensitivity is measured over time using tests for mechanical and thermal sensitivity.

-

First-in-Human (Phase 1) Clinical Trial Protocol

The clinical evaluation of this compound was initiated to assess its safety, tolerability, and pharmacokinetics in healthy human subjects.[1][7]

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of orally administered this compound.

Study Design:

-

Type: Randomized, double-blind, placebo-controlled, first-in-human study.[1][7]

-

Population: Healthy adult volunteers.

-

Cohorts:

-

Single Ascending Dose (SAD): Subjects received a single oral dose of this compound (as either powder-in-capsule or cyclodextrin solution) or a placebo. Doses were escalated in successive cohorts.[1][7]

-

Multiple Ascending Dose (MAD): Subjects received multiple oral doses of this compound or a placebo over a period of up to 14 days. Doses were escalated in successive cohorts.[1][7]

-

Assessments:

-

Safety & Tolerability: Monitored through adverse events (AEs), vital signs, physical examinations, electrocardiograms (ECGs), and clinical laboratory tests.[1]

-

Pharmacokinetics (PK): Serial blood samples were collected at predetermined time points after dosing to measure the plasma concentrations of this compound. Key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) were calculated.[1]

Signaling Pathways and Logical Frameworks

Visualizing the biological context and development process is crucial for understanding the role of a chemical probe.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of the NaV1.7 channel.[2][6] Its discovery and characterization followed a rigorous drug development path, culminating in a first-in-human clinical trial that established its pharmacokinetic profile and tolerability limits in humans.[1][7] Despite the discontinuation of its clinical development, the extensive preclinical and clinical data available for this compound make it an exemplary chemical probe.[2][7]

For researchers in the field, this compound serves as a critical tool to:

-

Investigate the physiological and pathophysiological roles of NaV1.7 in nociception and other sensory processes.

-

Serve as a reference compound for the development of new NaV1.7 inhibitors.

-

Explore target engagement and biomarker strategies for NaV1.7-targeted therapies.

The journey of this compound underscores the challenges in translating potent NaV1.7 inhibition into clinical efficacy for pain, but its value as a high-quality chemical probe for advancing our understanding of pain biology remains undisputed.

References

- 1. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors this compound and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

Methodological & Application

GDC-0276 Protocol for In Vitro Electrophysiology: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0276 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2][3] This document provides detailed application notes and protocols for the in vitro electrophysiological characterization of this compound. The following methodologies are designed to assess the potency, selectivity, and mechanism of action of this compound on NaV1.7 and other relevant sodium channel subtypes.

Mechanism of Action

This compound acts as a state-dependent inhibitor, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel.[4][5] This mechanism contributes to its potency and selectivity. The binding of this compound to the voltage-sensing domain 4 (VSD4) in its activated conformation is thought to trap the channel in a non-conducting, inactivated state.[5]

Data Presentation

Table 1: Potency of this compound on Human Voltage-Gated Sodium Channels

The following table summarizes the inhibitory potency (IC50) of this compound on various human NaV channel subtypes expressed in HEK293 cells, as determined by electrophysiology assays.

| Channel Subtype | IC50 (µM) |

| hNaV1.7 | 0.0004[1] |

| hNaV1.1 | 0.011[1] |

| hNaV1.2 | 0.020[1] |

| hNaV1.5 | 0.049[1] |

| hNaV1.6 | 0.48[1] |

Table 2: Selectivity Profile of this compound

This table illustrates the selectivity of this compound for hNaV1.7 over other tested hNaV subtypes.

| Comparison | Selectivity (Fold) |

| hNaV1.1 / hNaV1.7 | 27.5 |

| hNaV1.2 / hNaV1.7 | 50 |

| hNaV1.5 / hNaV1.7 | 122.5 |

| hNaV1.6 / hNaV1.7 | 1200[4] |

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare a stable or transient cell line expressing the human voltage-gated sodium channel of interest (e.g., hNaV1.7, hNaV1.5) for electrophysiological recordings.

Materials:

-

HEK293 cells

-

Culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Plasmid DNA encoding the desired hNaV α-subunit and any necessary β-subunits

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotic (for stable cell line generation, e.g., G418)

Protocol:

-

Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

For transient transfection, seed cells onto glass coverslips in a 35 mm dish 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.

-

Prepare the transfection complex according to the manufacturer's protocol. Briefly, dilute plasmid DNA and transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

-

Add the transfection complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with a complete culture medium.

-

Allow 24-48 hours for channel expression before performing electrophysiology experiments. For stable cell lines, introduce the selection antibiotic 48 hours post-transfection and select for resistant colonies.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure ionic currents through the expressed sodium channels in response to voltage changes and to assess the inhibitory effect of this compound. This can be performed using manual or automated patch-clamp systems.[6][7]

Materials:

-

Transfected HEK293 cells

-

Patch-clamp rig (amplifier, micromanipulator, microscope) or an automated patch-clamp system (e.g., SyncroPatch 768PE, IonFlux)[7]

-

Borosilicate glass capillaries for pipette fabrication

-

This compound stock solution (in DMSO) and serial dilutions in extracellular solution

-

Extracellular (External) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-